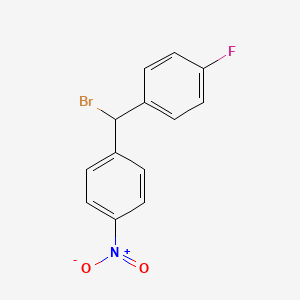
1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene is an organic compound that features a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 4-fluorotoluene followed by nitration. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The nitration step involves the use of a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Substitution: Formation of 1-(Amino(4-fluorophenyl)methyl)-4-nitrobenzene.
Reduction: Formation of 1-(Bromo(4-fluorophenyl)methyl)-4-aminobenzene.
Oxidation: Formation of 1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzoic acid.
Scientific Research Applications
1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of drug candidates that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene depends on the specific application and the target molecule
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene: Chlorine instead of bromine, which can affect the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
1-(Bromo(4-fluorophenyl)methyl)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
Molecular Formula |
C13H9BrFNO2 |
|---|---|
Molecular Weight |
310.12 g/mol |
IUPAC Name |
1-[bromo-(4-fluorophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H9BrFNO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(8-4-10)16(17)18/h1-8,13H |
InChI Key |
YFTNXVPLLQUEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)
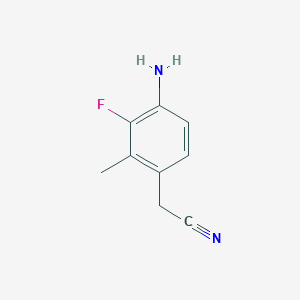

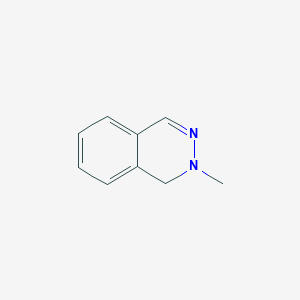
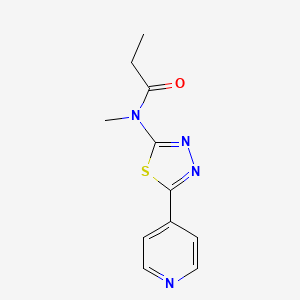
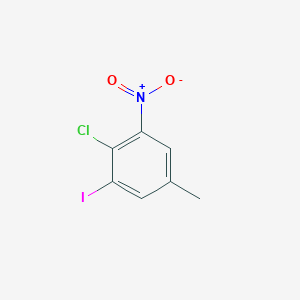
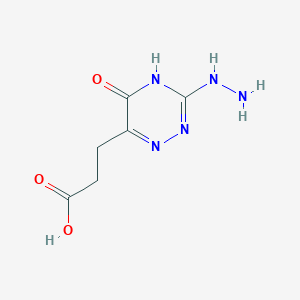
![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)
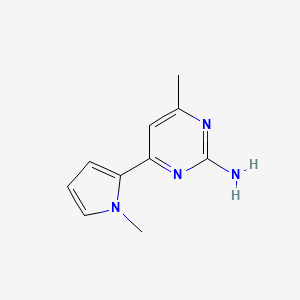

![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
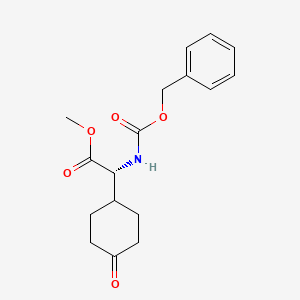
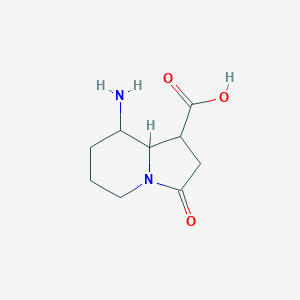
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)
